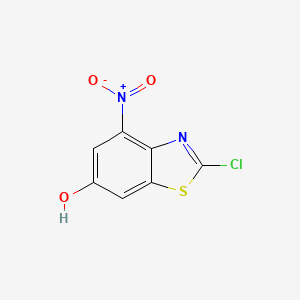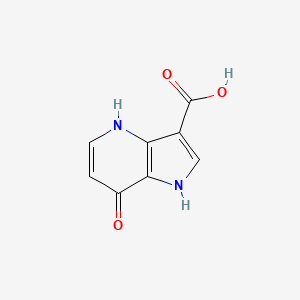![molecular formula C8H5ClN2O B3219381 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde CAS No. 1190318-24-1](/img/structure/B3219381.png)
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde
描述
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is a heterocyclic compound that features a pyridine ring fused to a pyrrole ring with a chlorine atom at the 7th position and an aldehyde group at the 3rd position
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific conditions. For instance, starting from 7-chloro-1H-pyrrolo[3,2-b]pyridine, the aldehyde group can be introduced via formylation reactions using reagents such as Vilsmeier-Haack reagent (DMF and POCl3) or by oxidation of the corresponding alcohol using oxidizing agents like manganese dioxide .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale cyclization reactions followed by purification steps such as recrystallization or chromatography to ensure high purity and yield. The choice of solvents, catalysts, and reaction conditions is optimized to maximize efficiency and minimize costs.
化学反应分析
Types of Reactions
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium thiolate.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Sodium methoxide in methanol or potassium thiolate in DMF.
Major Products Formed
Oxidation: 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid.
Reduction: 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-methanol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting kinase enzymes and other protein targets involved in cancer and inflammatory diseases.
Organic Synthesis: It is used as an intermediate in the synthesis of complex heterocyclic compounds and natural product analogs.
Biological Studies: The compound is employed in studies investigating the biological activity of pyrrolo[3,2-b]pyridine derivatives, including their potential as antimicrobial and anticancer agents.
Material Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.
作用机制
The mechanism of action of 7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde involves its interaction with specific molecular targets, such as kinase enzymes. The compound can inhibit the activity of these enzymes by binding to their active sites, thereby blocking the phosphorylation of target proteins and disrupting signaling pathways involved in cell proliferation and survival . This mechanism is particularly relevant in the context of cancer therapy, where kinase inhibitors are used to halt the growth of cancer cells.
相似化合物的比较
Similar Compounds
7-chloro-1H-pyrrolo[2,3-c]pyridine: Similar structure but with a different ring fusion pattern.
4-chloro-1H-pyrrolo[3,2-c]pyridine: Chlorine atom at a different position.
6-chloro-1H-pyrrolo[2,3-b]pyridine: Chlorine atom at the 6th position instead of the 7th.
Uniqueness
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both the chlorine atom and the aldehyde group allows for versatile chemical modifications and the potential to interact with a wide range of biological targets.
属性
IUPAC Name |
7-chloro-1H-pyrrolo[3,2-b]pyridine-3-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-6-1-2-10-7-5(4-12)3-11-8(6)7/h1-4,11H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVUYWBGQTAGLEP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C2C(=CNC2=C1Cl)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.59 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-bromo-3-chloro-1H-pyrrolo[3,2-c]pyridine](/img/structure/B3219310.png)
![3,5-dichloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219316.png)
![6-methoxy-3-nitro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B3219324.png)

![5-methoxy-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B3219337.png)
![7-bromo-3-nitro-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219339.png)
![6-bromo-5-chloro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B3219346.png)
![7-bromo-3-iodo-1H-pyrrolo[2,3-c]pyridine](/img/structure/B3219368.png)
![3-iodo-1H-pyrrolo[3,2-b]pyridin-6-amine](/img/structure/B3219376.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridine-5-carbonitrile](/img/structure/B3219386.png)
![3-nitro-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219397.png)
![7-cyano-1H-pyrrolo[2,3-c]pyridine-3-carboxylic acid](/img/structure/B3219409.png)
![3-bromo-1H-pyrrolo[3,2-b]pyridin-6-ol](/img/structure/B3219410.png)

